benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate
Description
Benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate is a carbamate derivative featuring a hydroxyl group at position 1 of the propan-2-yl backbone and a tetrahydropyran (oxan-3-yl) substituent at position 2.
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C16H23NO4/c18-10-15(9-14-7-4-8-20-11-14)17-16(19)21-12-13-5-2-1-3-6-13/h1-3,5-6,14-15,18H,4,7-12H2,(H,17,19) |
InChI Key |
LEICOAFDCTZZJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CC(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Oxan-3-yl Group Introduction
The oxan-3-yl moiety is typically introduced via Grignard addition or nucleophilic substitution . For example, epoxide ring-opening of glycidol derivatives with oxan-3-ylmagnesium bromide yields 3-(oxan-3-yl)propane-1,2-diol. Subsequent azidation (Mitsunobu reaction with hydrazoic acid) and Staudinger reduction convert the diol to the corresponding amine.
Stereochemical Control
Enantioselective synthesis employs chiral auxiliaries or asymmetric catalysis . For instance, Sharpless epoxidation of allyl alcohols followed by oxan-3-yl group installation ensures configuration retention at the hydroxy center.
Carbamate Formation Strategies
Classical Cbz Protection
Treatment of 1-amino-3-(oxan-3-yl)propan-2-ol with benzyl chloroformate (Cbz-Cl) in dichloromethane or THF, using triethylamine or DMAP as a base, affords the target carbamate in 70–85% yield.
$$
\text{R-NH}2 + \text{Cbz-Cl} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-C(O)O-Bn} + \text{HCl}
$$
Optimization Note : Excess Cbz-Cl (1.2 equiv) and low temperatures (0–5°C) minimize di-carbamate byproducts.
Phosgene-Free Carbamate Synthesis
Recent methodologies avoid hazardous reagents like phosgene. A three-component coupling of the amine, CO₂, and benzyl bromide in the presence of Cs₂CO₃ and TBAI achieves 65–78% yield under mild conditions (Scheme 1):
$$
\text{R-NH}2 + \text{CO}2 + \text{Bn-Br} \xrightarrow{\text{Cs}2\text{CO}3, \text{TBAI}} \text{R-NH-C(O)O-Bn} + \text{HBr}
$$
This method is advantageous for scalability and environmental sustainability.
Mixed Carbonate Reagents
Di(2-pyridyl) carbonate (DPC) reacts with the amine and benzyl alcohol to form the carbamate via a mixed carbonate intermediate (Scheme 2). Yields exceed 80% when using potassium hydride as a base for tertiary alcohol activation.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient), achieving >97% purity as reported for analogous compounds.
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Bn), 4.95 (d, J = 12 Hz, 1H, NH), 4.50 (s, 2H, OCH₂Ph), 3.95–3.40 (m, oxan and propanol protons).
- HRMS : m/z calc. for C₁₆H₂₃NO₄ [M+H]⁺: 294.1705; found: 294.1709.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Cbz-Cl Protection | 70–85 | >97 | High | Moderate |
| CO₂ Coupling | 65–78 | >95 | Moderate | Low |
| DPC Mixed Carbonate | 80–88 | >98 | High | High |
The DPC method offers superior stereochemical outcomes due to its non-racemizing conditions, making it ideal for enantiomerically pure batches.
Industrial Applications and Patent Landscape
The 2016 patent US9845301B2 highlights MAGL inhibitors featuring similar carbamate motifs, underscoring pharmacological relevance. Industrial-scale synthesis prioritizes continuous-flow CO₂ utilization to enhance atom economy and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce a variety of functional groups into the molecule .
Scientific Research Applications
Benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group and the oxan ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound shares structural homology with several carbamate derivatives, differing primarily in the substituents on the propan-2-yl backbone and the benzyl group. Key analogs include:
*Estimated based on molecular formula (C14H19NO5).
Key Observations:
- Substituent Effects on Yield : Fluorinated benzyl analogs (e.g., 17a, 18a) exhibit moderate yields (33–41%), while perfluorophenyl derivatives (21a) show lower yields (21%), likely due to steric and electronic challenges in synthesis .
- Spectroscopic Trends : Fluorine substitution on the benzyl group induces downfield shifts in aromatic protons (δ 7.35–7.10 ppm). The oxan-3-yl group in the target compound may shield adjacent protons differently compared to pyrrolidin-3-yl analogs, though direct NMR data are unavailable.
- Molecular Weight and Solubility : The oxan-3-yl substituent in the target compound likely enhances hydrophilicity compared to bulkier groups like perfluorophenyl (21a) or trifluoro-methylpentan-3-yl () .
Physicochemical Properties
- Hydrogen Bonding: The target compound has three hydrogen bond donors (hydroxy and carbamate NH) and five acceptors (oxan-3-yl oxygen, carbamate carbonyl), comparable to analogs like 16a (H-donors: 3; H-acceptors: 7) .
- Lipophilicity : The XLogP3 value for the target compound is estimated to be lower than that of fluorinated analogs (e.g., 17a: XLogP3 ~2.5) due to the oxan-3-yl group’s polarity .
Biological Activity
Benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C29H30N4O6
- Molecular Weight : 518.58 g/mol
- IUPAC Name : this compound
This structure suggests that the compound may exhibit various interactions with biological targets due to the presence of functional groups such as carbamates and hydroxyls.
Research indicates that this compound may function through several mechanisms:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes and obesity.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can help mitigate oxidative stress in cells.
Biological Activity Data
A summary of biological activity data for this compound is presented in Table 1 below:
Case Study 1: Diabetes Treatment
A study conducted on diabetic models demonstrated that this compound significantly lowered blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and improved glucose uptake in muscle tissues.
Case Study 2: Antioxidant Effects
In vitro studies showed that the compound effectively scavenged free radicals, reducing oxidative stress markers in human cell lines. This suggests a protective role against cellular damage, which is crucial in diseases characterized by oxidative stress.
Q & A
Q. What synthetic methodologies are optimal for preparing benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate, and how can reaction yields be improved?
The synthesis typically involves multi-step protocols, including carbamate coupling and hydroxyl group protection/deprotection. For example, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) can reduce intermediates under controlled conditions (20°C, 2 hours) to achieve high yields (~76–100%) . Optimization strategies include:
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the carbamate backbone and oxane ring substitution patterns. Key signals include δ ~5.1 ppm (benzyl CH₂) and δ ~3.5–4.0 ppm (oxane protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₉NO₄) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) monitors purity and resolves stereoisomers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does stereochemistry at the propan-2-yl hydroxy group influence biological activity?
The (R)- and (S)-enantiomers may exhibit divergent interactions with biological targets, such as glucosylceramide synthase. Resolution methods include:
Q. What mechanistic insights explain the compound’s activity as a glucosylceramide synthase inhibitor?
- Molecular docking : Computational models predict hydrogen bonding between the hydroxy group and enzyme active sites (e.g., Tyr-207 in human GCS) .
- Kinetic studies : Measure IC₅₀ values using radiolabeled substrates (e.g., [¹⁴C]-ceramide) to assess competitive inhibition .
- Mutagenesis : Validate target engagement by testing activity against GCS mutants .
Q. How can structural data resolve contradictions in crystallographic refinement for this compound?
Q. What computational approaches predict the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
